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Compound of Interest

Compound Name:
(2S,5r)-5-methyl-2-

phenylmorpholine

CAS No.: 1350768-51-2

Cat. No.: B2491310

Get Quote

The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for its ability to

improve key pharmaceutical properties such as aqueous solubility, metabolic stability, and

pharmacokinetic profiles.[1][2] The precise three-dimensional arrangement of substituents on

the morpholine ring is often critical for biological activity, making the stereocontrolled synthesis

of specific isomers a paramount challenge in drug development. (2S,5R)-5-methyl-2-
phenylmorpholine is a cis-2,5-disubstituted morpholine, a structural motif present in various

biologically active compounds.

This document, intended for researchers, scientists, and drug development professionals,

provides a comprehensive guide to the enantioselective and diastereoselective synthesis of

(2S,5R)-5-methyl-2-phenylmorpholine and its subsequent conversion to the stable

hydrochloride salt. The presented strategy is built upon established chemical principles,

emphasizing a robust and reproducible workflow from commercially available chiral precursors

to the final, highly pure target compound.
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Synthetic Strategy: A Convergent Approach to
Stereochemical Control
The synthesis of a chiral molecule with multiple stereocenters requires a carefully designed

strategy to control the spatial orientation at each center. For (2S,5R)-5-methyl-2-
phenylmorpholine, a convergent approach is employed, starting from two readily available

chiral building blocks: (R)-phenylglycinol and (S)-propylene oxide. This strategy offers a high

degree of stereochemical control, as the absolute configurations of the starting materials

directly translate to the final product's stereocenters.

The core of the synthesis involves two key transformations:

Regioselective Epoxide Ring-Opening: An SN2 reaction between the amine of (R)-

phenylglycinol and the less sterically hindered carbon of (S)-propylene oxide. This step forms

the C-N bond and establishes the carbon backbone of the target molecule.

Intramolecular Cyclization: Activation of the primary hydroxyl group of the resulting amino

diol intermediate, followed by an intramolecular SN2 Williamson ether synthesis, closes the

morpholine ring. This cyclization proceeds with inversion of configuration at the carbon

bearing the activated hydroxyl group, ultimately yielding the desired cis stereochemistry.

This method is advantageous because it avoids complex resolution steps of diastereomeric

mixtures and provides a direct, stereochemically defined pathway to the target molecule.[3][4]

Visualizing the Synthetic Pathway
The overall synthetic transformation from chiral starting materials to the final hydrochloride salt

is depicted below.
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Part 1: Free Base Synthesis
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Caption: Synthetic scheme for (2S,5R)-5-methyl-2-phenylmorpholine HCl.
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Detailed Experimental Protocols
This section provides step-by-step procedures for the synthesis, purification, and

characterization of the title compound.

Part 1: Synthesis of (2S,5R)-5-methyl-2-
phenylmorpholine (Free Base)
Step 1a: Synthesis of the Amino Diol Intermediate

This protocol details the regioselective ring-opening of (S)-propylene oxide with (R)-

phenylglycinol.

Reagent/Material M.W. ( g/mol )
Quantity (molar
eq.)

Amount

(R)-Phenylglycinol 137.18 1.0 10.0 g

(S)-Propylene Oxide 58.08 1.1 4.6 mL

Ethanol (anhydrous) 46.07 - 150 mL

Argon or Nitrogen Gas - - -

Protocol:

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

add (R)-phenylglycinol (10.0 g).

Add anhydrous ethanol (150 mL) and stir until the solid is fully dissolved.

Cool the solution to 0 °C using an ice-water bath.

Slowly add (S)-propylene oxide (4.6 mL, 1.1 eq.) to the stirred solution.

Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the

mixture to a gentle reflux (approx. 80 °C) under an inert atmosphere (Argon or Nitrogen).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b2491310/docs?utm_src=pdf-body#introduction-the-significance-of-chiral-morpholines-in-modern-drug-discovery
https://www.benchchem.com/product/b2491310/docs?utm_src=pdf-body#introduction-the-significance-of-chiral-morpholines-in-modern-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2491310?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC)

(Eluent: 10% Methanol in Dichloromethane). The reaction is typically complete within 16-24

hours.

Once the reaction is complete (disappearance of the starting material), cool the mixture to

room temperature.

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude

amino diol intermediate as a viscous oil or waxy solid. This crude product is typically used in

the next step without further purification.

Step 1b: Intramolecular Cyclization to Form the Morpholine Ring

This step involves the activation of the primary alcohol as a tosylate, followed by base-

mediated ring closure.

Reagent/Material M.W. ( g/mol )
Quantity (molar
eq.)

Amount

Crude Amino Diol 195.26 1.0 ~14.2 g

Pyridine (anhydrous) 79.10 - 150 mL

p-Toluenesulfonyl

Chloride (TsCl)
190.65 1.05 14.6 g

Sodium Hydroxide

(NaOH)
40.00 3.0 8.7 g

Toluene 92.14 - 100 mL

Water 18.02 - 100 mL

Dichloromethane

(DCM)
84.93 - 3 x 75 mL

Brine (Saturated

NaCl)
- - 50 mL

Anhydrous Sodium

Sulfate
142.04 - ~10 g
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Protocol:

Dissolve the crude amino diol from the previous step in anhydrous pyridine (150 mL) in a

500 mL round-bottom flask under an inert atmosphere.

Cool the solution to 0 °C in an ice-water bath.

Add p-toluenesulfonyl chloride (14.6 g, 1.05 eq.) portion-wise over 30 minutes, ensuring the

internal temperature does not exceed 5 °C. The formation of pyridinium hydrochloride salt is

expected.

Stir the reaction at 0 °C for 4-6 hours. Rationale: This step selectively tosylates the less

sterically hindered primary hydroxyl group.

Prepare a solution of sodium hydroxide (8.7 g, 3.0 eq.) in water (100 mL) and add it to the

reaction mixture.

Add toluene (100 mL) and heat the biphasic mixture to 60 °C with vigorous stirring for 12

hours. Rationale: The base promotes the deprotonation of the secondary hydroxyl group,

which then displaces the tosylate in an intramolecular SN2 fashion to form the morpholine

ring.

After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the

layers and extract the aqueous phase with dichloromethane (3 x 75 mL).

Combine all organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel.[5] Elute

with a gradient of 2% to 10% methanol in dichloromethane. To prevent peak tailing due to the

basic nature of the morpholine, it is advisable to add 0.5-1% triethylamine to the eluent

system.[6]

Combine the fractions containing the pure product (visualized by TLC) and remove the

solvent under reduced pressure to yield (2S,5R)-5-methyl-2-phenylmorpholine as a pale

yellow oil.
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Part 2: Preparation and Purification of the Hydrochloride
Salt
The free base is often an oil and can be difficult to handle and store. Converting it to a

crystalline hydrochloride salt facilitates purification by recrystallization and improves its stability

and handling characteristics.[6]

Reagent/Material M.W. ( g/mol ) Quantity

Pure Morpholine Free Base 177.24 ~10 g

Diethyl Ether (anhydrous) 74.12 200 mL

2.0 M HCl in Diethyl Ether 36.46
~30 mL (or until precipitation

ceases)

Isopropanol 60.10 For recrystallization

Protocol:

Dissolve the purified (2S,5R)-5-methyl-2-phenylmorpholine free base in anhydrous diethyl

ether (200 mL) in an Erlenmeyer flask.

Cool the solution in an ice-water bath.

While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate

will form immediately.

Continue adding the HCl solution until no further precipitation is observed.

Stir the resulting suspension at 0 °C for an additional 30 minutes.

Collect the white solid by vacuum filtration, washing the filter cake with a small amount of

cold diethyl ether.

Purification by Recrystallization: Transfer the crude salt to a clean flask. Add a minimal

amount of hot isopropanol to dissolve the solid completely.[7]
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Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) for

several hours to maximize crystal formation.

Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold

isopropanol, and dry under high vacuum.

Experimental Workflow Visualization
The following diagram outlines the key operational stages from reaction to final product

analysis.
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Caption: Step-by-step workflow for the synthesis and purification.
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Data Summary and Characterization
The successful synthesis of the target compound must be confirmed through rigorous analytical

techniques.

Parameter Expected Outcome

Appearance (Free Base) Pale yellow oil

Appearance (HCl Salt) White to off-white crystalline solid

Yield (Overall) 40-55% (over 3 steps)

Melting Point (HCl Salt)
Specific to the compound, to be determined

experimentally.

¹H NMR (CDCl₃, Free Base)

Expected signals for phenyl protons, morpholine

ring protons (CH, CH₂), and methyl group (CH₃).

Diastereotopic protons on the morpholine ring

will show complex splitting.

¹³C NMR (CDCl₃, Free Base)
Expected signals for aromatic carbons,

morpholine ring carbons, and the methyl carbon.

HRMS (ESI+)

Calculated m/z for C₁₁H₁₆NO⁺ [M+H]⁺:

178.1226. Found value should be within ± 5

ppm.

Self-Validation and Trustworthiness: The protocol incorporates multiple validation points. TLC

monitoring ensures reaction completion, preventing unnecessary heating or reagent use.[5]

Chromatographic purification isolates the desired diastereomer, which can be confirmed by

NMR spectroscopy (e.g., using NOESY experiments to confirm the cis relationship between the

C2 and C5 protons).[5] Finally, obtaining a sharp melting point and accurate mass spectrometry

data for the hydrochloride salt confirms both the structure and purity of the final product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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